4-Méthoxy-2-naphtylamine

Vue d'ensemble

Description

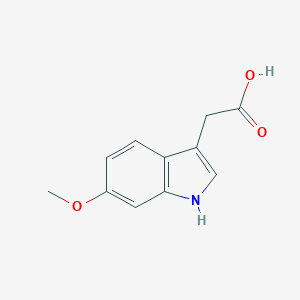

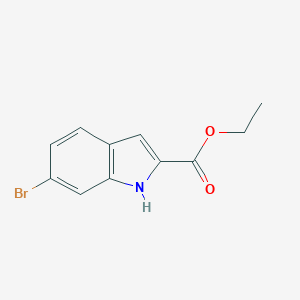

4-Methoxy-2-naphthylamine is an organic compound with the molecular formula C11H11NO . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-naphthylamine consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The SMILES string representation of its structure is COc1cc(N)cc2ccccc12 .Physical And Chemical Properties Analysis

4-Methoxy-2-naphthylamine is a solid substance . It has a molecular weight of 173.21 . Its melting point is between 57.5-58.5 °C , and its predicted boiling point is 352.9±15.0 °C . The predicted density is 1.156±0.06 g/cm3 . It should be stored at -20°C .Mécanisme D'action

Target of Action

The primary targets of 4-Methoxy-2-naphthylamine are dipeptidyl peptidase II (DPP II) and cathepsin B . These enzymes play crucial roles in protein degradation and regulation of biological processes.

Mode of Action

4-Methoxy-2-naphthylamine interacts with its targets by serving as a substrate. For instance, DPP II in normal rat lung can hydrolyze Lys-Ala or Lys-Pro derivatives of 4-Methoxy-2-naphthylamine . Similarly, cathepsin B activity was demonstrated using 2-methoxy-4-naphthylamide (MNA) substrates .

Biochemical Pathways

The biochemical pathways affected by 4-Methoxy-2-naphthylamine are primarily related to protein degradation. The compound’s interaction with DPP II and cathepsin B can influence the breakdown of proteins, affecting various downstream biological processes .

Pharmacokinetics

It is known that the compound is a strong basic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of 4-Methoxy-2-naphthylamine’s action are primarily related to protein degradation. By serving as a substrate for enzymes like DPP II and cathepsin B, it can influence the breakdown of proteins and thus affect various biological processes .

Action Environment

The action, efficacy, and stability of 4-Methoxy-2-naphthylamine can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-Methoxy-2-naphthylaminenaphthylamine in lab experiments include its fluorescent properties, its ability to intercalate into DNA, and its potential as a drug candidate. However, there are also limitations to its use. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Orientations Futures

There are many future directions for the use of 4-Methoxy-2-naphthylaminenaphthylamine in scientific research. One direction is the development of new drugs that are based on its structure and mechanism of action. Another direction is the use of 4-Methoxy-2-naphthylaminenaphthylamine as a fluorescent probe for the detection of DNA damage and for the analysis of DNA-protein interactions. Additionally, 4-Methoxy-2-naphthylaminenaphthylamine could be used in the development of new materials for various applications, such as sensors and electronic devices.

Conclusion:

In conclusion, 4-Methoxy-2-naphthylaminenaphthylamine is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research continues, it is likely that new applications and uses for 4-Methoxy-2-naphthylaminenaphthylamine will be discovered, making it an important compound in the field of science.

Applications De Recherche Scientifique

Recherche en protéomique

La 4-Méthoxy-2-naphtylamine est utilisée comme produit spécialisé dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé de diverses manières dans ce domaine, par exemple dans l’analyse des structures protéiques ou dans le développement de nouvelles techniques d’identification des protéines.

Dosages fluorométriques

Ce composé est utilisé dans le développement de nouveaux dosages fluorométriques pour déterminer la dipeptidyl peptidase IV (DPP IV ; CE 3.4.14.5) . Un dosage fluorométrique est un type de dosage qui mesure la fluorescence d’un échantillon. Il est souvent utilisé dans la recherche biologique pour mesurer l’activité des enzymes, détecter la présence de substances spécifiques ou surveiller les effets de différents traitements sur les cellules ou les tissus.

Synthèse chimique

La this compound pourrait potentiellement être utilisée en synthèse chimique . Ses propriétés spécifiques pourraient le rendre utile dans la synthèse d’autres composés, ou comme réactif dans certaines réactions chimiques.

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKZPTYRENGBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182018 | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light pink powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2764-95-6 | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2764-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Methoxy-2-naphthylamine itself is not the target. Instead, it serves as a tag attached to a peptide substrate. This tagged substrate is designed to be cleaved by specific enzymes, releasing free 4-Methoxy-2-naphthylamine. This release is then detected through various methods, providing information about the enzyme's activity and localization. [, , ]

A:

- Spectroscopic Data: 4-Methoxy-2-naphthylamine exhibits characteristic absorbance in the UV-Vis spectrum, and its derivatives, particularly azo dyes, show distinct spectral shifts depending on the coupled diazonium salt. [, , ]

ANone: 4-Methoxy-2-naphthylamine doesn't possess inherent catalytic properties. It is the enzymes that cleave the substrates containing it that have catalytic activity. Applications include:

- Protease Detection: Identifying and localizing enzymes like dipeptidyl peptidases, aminopeptidases, and cathepsin B in various tissues and cells. [, , , , ]

- Enzyme Kinetic Studies: Investigating enzyme kinetics and inhibition by analyzing the rate of 4-Methoxy-2-naphthylamine release. [, ]

A: While specific studies on 4-Methoxy-2-naphthylamine using computational methods are limited in the provided research, its spectral properties and potential for forming azo dyes make it amenable to computational analysis, including molecular modeling and prediction of spectral properties. []

A: While generally stable, prolonged storage may require precautions against oxidation. Specific formulation strategies are less relevant for 4-Methoxy-2-naphthylamine itself, as it is mainly used as part of research reagents. []

A: PK/PD studies are not typically conducted on 4-Methoxy-2-naphthylamine as it is not a pharmaceutical agent. Research focuses on its use as a tool in in vitro assays and histochemical studies. [, ]

A: "Efficacy" in the traditional pharmacological sense is not applicable to 4-Methoxy-2-naphthylamine. Its value lies in its effectiveness as a tool for detecting and quantifying enzyme activity in both in vitro assays and in situ histochemical preparations. [, ]

A: The concept of resistance is not relevant to 4-Methoxy-2-naphthylamine as it is not a drug intended for therapeutic purposes. []

A: While specific toxicity data is not provided, general laboratory safety precautions should be taken when handling 4-Methoxy-2-naphthylamine, as with any chemical reagent. []

ANone:

- Spectrophotometry: Measuring absorbance changes after the enzymatic release of 4-Methoxy-2-naphthylamine or the formation of its azo dye derivatives. [, , ]

- Fluorometry: Detecting the fluorescence of 4-Methoxy-2-naphthylamine or its derivatives upon excitation with UV light. [, , ]

- Electrophoresis: Separating enzymes and detecting their activity in gels using substrates containing 4-Methoxy-2-naphthylamine. [, ]

A: Other leaving groups, such as 7-amino-4-methylcoumarin (AMC), are used in fluorogenic enzyme substrates. The choice depends on factors like the desired sensitivity, the excitation and emission wavelengths, and the compatibility with the specific assay. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.